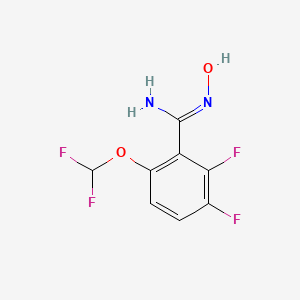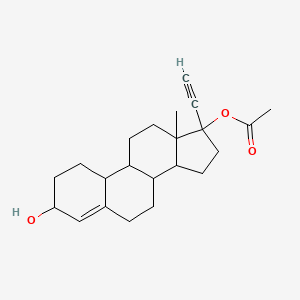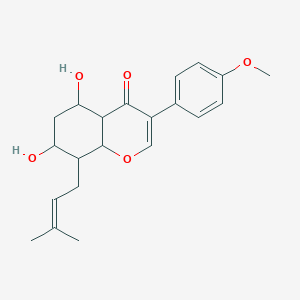![molecular formula C19H22F2N2 B15130624 1,4-Bis-(4-fluoro-benzyl)-[1,4]diazepane](/img/structure/B15130624.png)
1,4-Bis-(4-fluoro-benzyl)-[1,4]diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis-(4-fluoro-benzyl)-[1,4]diazepane is a chemical compound with the molecular formula C19H22F2N2 and a molecular weight of 316.39 g/mol It is a derivative of diazepane, featuring two 4-fluoro-benzyl groups attached to the nitrogen atoms at positions 1 and 4 of the diazepane ring
Méthodes De Préparation
The synthesis of 1,4-Bis-(4-fluoro-benzyl)-[1,4]diazepane typically involves the reaction of 4-fluorobenzyl chloride with 1,4-diazepane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified by recrystallization or column chromatography .
Analyse Des Réactions Chimiques
1,4-Bis-(4-fluoro-benzyl)-[1,4]diazepane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Applications De Recherche Scientifique
1,4-Bis-(4-fluoro-benzyl)-[1,4]diazepane has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving the central nervous system.
Mécanisme D'action
The mechanism of action of 1,4-Bis-(4-fluoro-benzyl)-[1,4]diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may enhance or inhibit the function of certain neurotransmitter receptors in the central nervous system, leading to changes in neuronal signaling and physiological responses .
Comparaison Avec Des Composés Similaires
1,4-Bis-(4-fluoro-benzyl)-[1,4]diazepane can be compared with other diazepane derivatives, such as:
1,4-Diazepane: The parent compound, which lacks the 4-fluoro-benzyl groups, has different chemical and biological properties.
1,4-Bis-(4-chloro-benzyl)-[1,4]diazepane: This compound has chlorine atoms instead of fluorine, which can lead to differences in reactivity and biological activity.
1,4-Bis-(4-methyl-benzyl)-[1,4]diazepane: The presence of methyl groups instead of fluorine can also affect the compound’s properties and applications.
Propriétés
Formule moléculaire |
C19H22F2N2 |
|---|---|
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
1,4-bis[(4-fluorophenyl)methyl]-1,4-diazepane |
InChI |
InChI=1S/C19H22F2N2/c20-18-6-2-16(3-7-18)14-22-10-1-11-23(13-12-22)15-17-4-8-19(21)9-5-17/h2-9H,1,10-15H2 |
Clé InChI |
WKRJAQDKDZFLNS-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN(C1)CC2=CC=C(C=C2)F)CC3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2,6-Diazaspiro[3.3]heptane-2-carboxylic acid, 6-[(4-methylphenyl)sulfonyl]-, 1,1-dimethylethyl ester](/img/structure/B15130590.png)
![[1-Hydroxy-8,8,13-trimethyl-17-methylidene-16-[1-(5-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-6-oxo-7-oxatetracyclo[10.7.0.03,9.013,18]nonadeca-2,4,15-trien-10-yl] acetate](/img/structure/B15130591.png)
![5,7-Dihydroxy-3-[4-hydroxy-3-(2-hydroxy-3-methylbut-3-enyl)phenyl]-6-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B15130594.png)

![4-ethyl-N-[2-hydroxy-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-1-methylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B15130613.png)



